

Spectroscopic Profile of C.I. Pigment Yellow 74: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: C.I. Pigment Yellow 74

CAS No.: 6358-31-2

Cat. No.: B1669072

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Introduction

C.I. Pigment Yellow 74 is a monoazo organic pigment widely utilized in various industrial applications, including paints, inks, and plastics, owing to its vibrant greenish-yellow hue, good color strength, and low viscosity.^[1] Chemically identified as 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, its CAS number is 6358-31-2. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development purposes. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for **C.I. Pigment Yellow 74**.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **C.I. Pigment Yellow 74**.

Table 1: UV-Visible Spectroscopic Data

Parameter	Value	Reference
Maximum Absorption (λ_{max})	439-498 nm	[1]

Note: The exact λ_{max} is dependent on the solvent used for analysis.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data

Wavenumber (cm^{-1})	Vibrational Assignment	Reference
~3200-3400	N-H stretching (amide)	[1]
~2800-3000	C-H stretching (aromatic and aliphatic)	[2]
~1670	C=O stretching (amide I)	[2]
1575-1630	N=N stretching (azo group)	[1]
~1540	N-H bending and C-N stretching (amide II)	[2]
~1500	C=C stretching (aromatic)	[2]
~1250	C-O stretching (aryl ether)	[2]
~1220	C-N stretching	[2]

Note: Peak positions are approximate and can vary slightly based on the sampling technique (e.g., ATR, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like **C.I. Pigment Yellow 74**, specific ^1H and ^{13}C NMR chemical shift data are not readily available in the public domain literature reviewed for this guide. NMR analysis would be instrumental in confirming the tautomeric form of the molecule and providing precise information on the chemical environment of each proton and carbon atom.[1]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

UV-Visible (UV-Vis) Spectroscopy Protocol

- Sample Preparation:
 - Accurately weigh a small amount of **C.I. Pigment Yellow 74**.
 - Dissolve the pigment in a suitable transparent solvent (e.g., dimethylformamide, chloroform, or ethanol) to a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
 - Prepare a blank sample containing only the pure solvent.
- Instrumentation and Measurement:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Calibrate the instrument by running a baseline correction with the blank cuvette filled with the solvent.
 - Fill a quartz cuvette with the prepared pigment solution.
 - Place the sample cuvette in the sample holder of the spectrophotometer.
 - Scan the sample across a wavelength range of approximately 200 nm to 800 nm.
 - The resulting spectrum will show the absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λ_{max} .

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A common method for analyzing solid pigments is Attenuated Total Reflectance (ATR)-FTIR.

- Sample Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the powdered **C.I. Pigment Yellow 74** onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Instrumentation and Measurement:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal, where it will interact with the sample.
 - The spectrum is typically collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.
 - The resulting FTIR spectrum plots transmittance or absorbance against wavenumber (cm^{-1}).

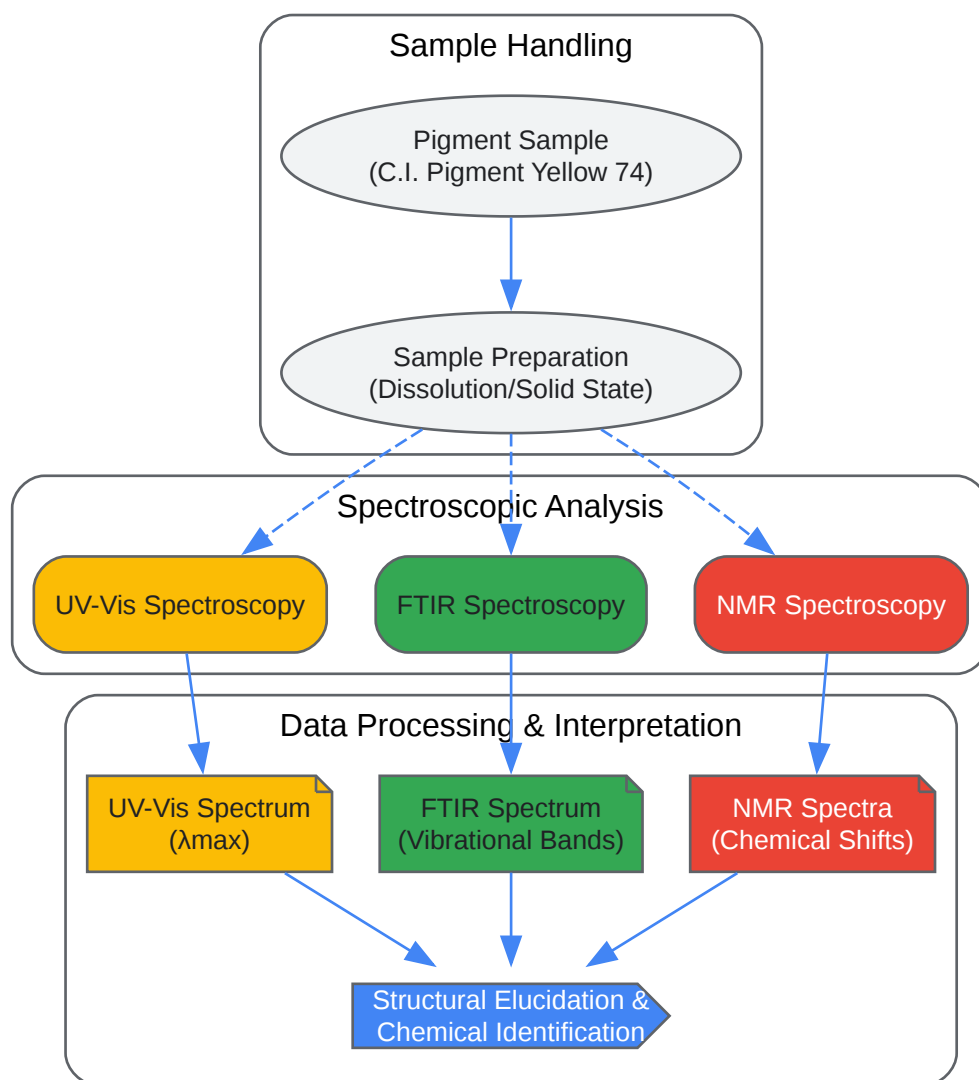
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **C.I. Pigment Yellow 74** in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6)). The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.
 - Transfer the solution to a clean 5 mm NMR tube.

- The final volume should be approximately 0.6-0.7 mL.
- Instrumentation and Measurement:
 - Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
 - The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field.
 - The magnetic field homogeneity is optimized through a process called "shimming."
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A greater number of scans is usually required for ^{13}C NMR compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
 - The acquired data is then Fourier-transformed to generate the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pigment.



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Caption: Generalized workflow for the spectroscopic analysis of pigments.

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References

- 1. [Buy C.I. Pigment Yellow 74 | 6358-31-2 | >98% \[smolecule.com\]](#)

- [2. Interactive IRUG Spectrum | IRUG \[irug.org\]](#)
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